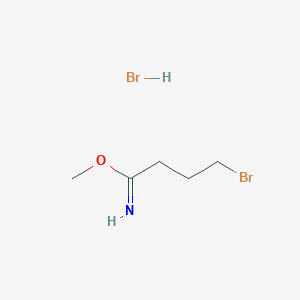
2-(2,4-Dinitrophenyl)butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dinitrophenyl)butanedioic acid is an organic compound that features a butanedioic acid backbone with a 2,4-dinitrophenyl group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2,4-Dinitrophenyl)butanedioic acid can be synthesized through the reaction of dialkyl (2Z)-2-hydroxybut-2-enedioates with 2,4-dinitrophenylhydrazine . The reaction typically involves the formation of dialkyl (2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butanedioates, which are then further processed to yield the desired compound . The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the proper formation of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dinitrophenyl)butanedioic acid undergoes various chemical reactions, including:
Addition-Elimination Reactions: This compound can react with aldehydes and ketones to form 2,4-dinitrophenylhydrazones.
Condensation Reactions: The reaction with aldehydes or ketones results in the formation of hydrazones, with water being eliminated as a byproduct.
Common Reagents and Conditions
. The reactions are usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired products.
Major Products Formed
The major products formed from these reactions are 2,4-dinitrophenylhydrazones, which are characterized by their bright orange or yellow color .
Applications De Recherche Scientifique
2-(2,4-Dinitrophenyl)butanedioic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2,4-Dinitrophenyl)butanedioic acid involves its ability to act as a protonophore, shuttling protons across biological membranes . This disrupts the proton gradient across the mitochondrial membrane, collapsing the proton motive force that cells use to produce ATP . This mechanism is similar to that of 2,4-dinitrophenol, which is known to uncouple oxidative phosphorylation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in similar reactions to form hydrazones.
Dialkyl (2Z)-2-hydroxybut-2-enedioates: Precursors in the synthesis of 2-(2,4-Dinitrophenyl)butanedioic acid.
2,4-Dinitrophenol: Shares a similar mechanism of action as a protonophore.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to act as a protonophore and disrupt cellular processes makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
63508-58-7 |
|---|---|
Formule moléculaire |
C10H8N2O8 |
Poids moléculaire |
284.18 g/mol |
Nom IUPAC |
2-(2,4-dinitrophenyl)butanedioic acid |
InChI |
InChI=1S/C10H8N2O8/c13-9(14)4-7(10(15)16)6-2-1-5(11(17)18)3-8(6)12(19)20/h1-3,7H,4H2,(H,13,14)(H,15,16) |
Clé InChI |
JUQRJBZNWUKNOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14509443.png)
![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)
![1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B14509455.png)



![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)
![1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione](/img/structure/B14509479.png)


